molecular formula C7H11N3O2 B3108990 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide CAS No. 1697657-82-1

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B3108990
CAS No.: 1697657-82-1
M. Wt: 169.18
InChI Key: VMBKOOYLJGWEHW-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a chemical compound of high interest in medicinal chemistry and preclinical drug discovery, built around the versatile 1,3,4-oxadiazole scaffold. This heterocyclic core is known for its significant thermal stability and wide range of biological activities, making it a valuable pharmacophore in the development of novel therapeutic agents . The 1,3,4-oxadiazole ring is a key structural feature in several FDA-approved and investigational drugs, such as the anticancer agent Zibotentan, underscoring its importance in pharmaceutical design . Researchers primarily investigate this class of compounds for its potential in oncology research , where 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects by targeting crucial biological pathways. These include the inhibition of enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are pivotal for cancer cell proliferation . Beyond oncology, this scaffold shows promise in neuroscience research , particularly as inhibitors of monoamine oxidase B (MAO-B), an enzyme target for treating neurodegenerative disorders such as Parkinson's disease . The incorporation of the 3-methyl-1,2,4-oxadiazole moiety, as seen in this compound, is a common strategy in medicinal chemistry to optimize properties like metabolic stability and binding affinity to biological targets. The compound serves as a critical building block for constructing more complex molecules and is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and biological screening. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-9-7(12-10-5)3-4-8-6(2)11/h3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBKOOYLJGWEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the use of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) can facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has been investigated for its efficacy against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated cytotoxic effects on HepG2 liver cancer cells in an MTT assay.

Cell Line IC50 (µM) Mechanism of Action
HepG225Induction of apoptosis via mitochondrial pathway
MCF7 (breast cancer)30Cell cycle arrest at G0/G1 phase

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of therapeutic agents. This compound interacts with specific molecular targets such as enzymes and receptors. Studies have indicated that it may inhibit certain kinases involved in cancer cell proliferation.

Drug Design Pharmacophore

The compound's unique structural features make it a candidate for use as a pharmacophore in drug design. Its ability to modulate biological pathways suggests potential applications in developing new therapeutic agents for conditions such as cancer and infections.

Material Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific properties. Its chemical structure allows it to serve as an intermediate in synthesizing more complex molecules used in polymers and coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various tumor cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics to combat antibiotic resistance.

Comparison with Similar Compounds

Table 1: Key Analogues of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Compound Name Core Structure Key Substituents/Features Biological Activity Reference
2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide (16e) Cephalosporin-1,2,4-oxadiazole hybrid 3-Methyl-1,2,4-oxadiazole; Dichlorophenyl; β-lactam Antibacterial (Mycobacterium tuberculosis)
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide Quinazoline-1,2,4-oxadiazole hybrid 3-Methyl-1,2,4-oxadiazole; Dioxoloquinazoline Undisclosed (likely anticancer or antiviral)
N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide (16b) Cephalosporin-1,2,4-oxadiazole hybrid 3-Methyl-1,2,4-oxadiazole; p-Tolyl; β-lactam Antibacterial (non-replicating pathogens)
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45, 50) Benzamide-1,2,4-oxadiazole hybrid 3-Methyl-1,2,4-oxadiazole; Dichloropyridine; Thioether Anticancer, antiviral, antiplatelet aggregation

Key Comparative Insights

Antibacterial Activity

Cephalosporin hybrids (e.g., compounds 16b and 16e) demonstrate the role of the 3-methyl-1,2,4-oxadiazole group in enhancing metabolic stability and target binding. The oxadiazole ring likely contributes to resistance against enzymatic degradation compared to traditional β-lactamase-sensitive cephalosporins.

Structural Versatility in Hybrid Scaffolds

  • This contrasts with cephalosporin analogs, which are typically polar and less CNS-penetrant .
  • Benzamide Hybrids (): Compounds 45 and 50 incorporate a thioether-linked oxadiazole, enhancing electronic interactions with targets like kinases or viral proteases. The dichloropyridine substituent further augments binding affinity in hydrophobic pockets .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data of Selected Analogues

Compound IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (ppm) Reference
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 1611 2.11 (Me), 5.22 (ClCH₂), 7.74–8.34 (Ar-H)
Compound 16b 1660 2.11 (Me), 7.25–7.65 (p-Tolyl H)
Intermediate 2 () 1611 2.02 (Me), 4.70 (CH₂), 6.85–7.64 (Ar-H)
  • The acetamide C=O stretch at ~1611–1660 cm⁻¹ is consistent across analogs, confirming structural integrity .
  • Quinazoline and benzamide hybrids exhibit additional aromatic proton signals (e.g., 7.74–8.34 ppm in ), distinguishing them from aliphatic-dominated cephalosporins .

Biological Activity

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its significant role in enhancing biological activity. The oxadiazole moiety contributes to the compound's reactivity and interaction with various biological targets. Its structure can be represented as follows:

N 2 3 methyl 1 2 4 oxadiazol 5 yl ethyl acetamide\text{N 2 3 methyl 1 2 4 oxadiazol 5 yl ethyl acetamide}

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as:
    • Glycogen Synthase Kinase 3 (GSK-3) : Involved in various signaling pathways related to cell growth and survival.
    • Histone Deacetylases (HDACs) : Targeted for their role in cancer progression by regulating gene expression.
    • Matrix Metalloproteinase 9 (MMP-9) : Implicated in tumor invasion and metastasis.

These interactions can lead to modulation of cellular processes such as apoptosis, proliferation, and differentiation .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, highlighting its potential as a therapeutic agent in combating infections. The Minimum Inhibitory Concentration (MIC) values reveal significant activity against both bacterial and fungal strains .

Anticancer Properties

The compound has been evaluated for its anticancer activity across several cancer cell lines:

Cell LineIC50 (μM)Activity
A549 (Lung Cancer)<0.14Excellent cytotoxic profile
C6 (Rat Glioma)8.16 - 13.04Notable antiproliferative activity
L929 (Murine Fibroblast)N/ASelectivity observed

The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit tumor growth through the aforementioned enzyme targets .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance, variations in substitution patterns on the oxadiazole ring have been linked to changes in potency against cancer cell lines. Compounds with electron-donating groups tend to exhibit increased anti-proliferative effects .

Case Studies

Several studies have investigated the biological activity of related oxadiazole derivatives:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against human lung cancer cells (A549). Compounds with structural similarities to this compound showed varying degrees of cytotoxicity, emphasizing the importance of functional groups in enhancing efficacy .
  • Antimicrobial Evaluation : Another study reported the synthesis of related compounds that demonstrated effective antimicrobial properties with low MIC values against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYieldEvidence Source
Oxadiazole cyclizationNH₂OH·HCl, EtOH, reflux65–75%
Acetamide couplingChloroacetyl chloride, TEA, RT70–85%
PurificationRecrystallization (pet-ether/EtOAc)90–95%

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and acetamide linkage. For example, the oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 224.0932) .
  • Chromatography : TLC (hexane:EtOAc, 7:3) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Advanced: How do structural modifications in the oxadiazole ring affect the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methyl Substitution : The 3-methyl group on the oxadiazole enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Heterocycle Hybridization : Fusion with thienopyrimidine (e.g., in analogs) improves anticancer activity (IC₅₀: 2.1 µM vs. 8.4 µM for parent compound) by enhancing DNA intercalation .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents on the phenyl ring increase antimicrobial potency (MIC: 4 µg/mL vs. 16 µg/mL) by modulating membrane permeability .

Q. Table 2: SAR of Key Analogs

ModificationBiological Activity (IC₅₀/MIC)Mechanism InsightEvidence Source
3-Methyl oxadiazoleAnticancer: 8.4 µM → 2.1 µMEnhanced metabolic stability
Thienopyrimidine fusionAntiviral: 50% inhibition at 5 µMDNA/RNA polymerase binding

Advanced: What methodologies are used to study the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., 5-lipoxygenase) with ∆G values < −8 kcal/mol, suggesting strong inhibition .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for FLAP inhibitors) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −12 kcal/mol) during target engagement .

Advanced: How can thermal and pH stability be assessed, and what do these studies reveal about storage and handling?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset at 180°C indicates suitability for room-temperature storage .
  • Differential Scanning Calorimetry (DSC) : Melting point (mp) of 145–148°C confirms crystalline stability .
  • pH Stability Studies : Degrades rapidly at pH <3 (t₁/₂ = 2 hours) due to oxadiazole ring hydrolysis; stable at pH 5–7 (t₁/₂ > 1 month) .

Advanced: What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic profile?

Methodological Answer:

  • In Vitro :
    • Microsomal Stability Assays : Human liver microsomes (HLM) predict clearance rates (e.g., Clint = 15 mL/min/kg) .
    • Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability .
  • In Vivo :
    • Murine Models : Dose-dependent inhibition of LTB4 (ED₅₀ = 10 mg/kg) with linear PK (AUC₀–24h = 450 µg·h/mL) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

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